2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5OS/c22-17-10-4-3-9-16(17)19-25-26-20(27(19)15-7-1-2-8-15)29-13-18(28)24-21(14-23)11-5-6-12-21/h3-4,9-10,15H,1-2,5-8,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONKNVCCHWWXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=C2SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is a member of the triazole family, which is known for its diverse biological activities. Its structure features a triazole ring, a chlorophenyl group, and a cyclopentyl moiety, contributing to its potential pharmacological properties.
- Molecular Formula : C21H23ClN4OS
- Molecular Weight : 431.0 g/mol
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase (CYP51), crucial in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to fungal cell death.
Anticancer Potential
Recent studies have indicated that triazole derivatives can exhibit anticancer activities by inducing apoptosis (programmed cell death) in various cancer cell lines. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity and improved cellular uptake.
Anti-inflammatory Effects
Some triazole compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Antifungal Efficacy : A study conducted on various triazole derivatives showed that compounds with similar structures exhibited significant antifungal activity against Candida species and Aspergillus fumigatus. The mechanism was attributed to the disruption of ergosterol synthesis .
- Anticancer Studies : Research published in Journal of Medicinal Chemistry highlighted that triazole derivatives could effectively inhibit cancer cell proliferation in vitro. The study found that modifications to the triazole ring significantly affected cytotoxicity against breast and lung cancer cell lines .
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of triazoles indicated that certain derivatives could reduce TNF-alpha levels in macrophages, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several triazole-acetamide derivatives documented in the literature.
Triazole Core Modifications
- Target Compound: Triazole substituents: 5-(2-chlorophenyl), 4-cyclopentyl. Acetamide group: N-(1-cyanocyclopentyl). Molecular formula: Not explicitly provided but inferred as C₂₂H₂₅ClN₆OS.
Analog 1 :
- Triazole substituents: 5-(2-chlorophenyl), 4-methyl.
- Acetamide group: N-(4-sulfamoylphenyl).
- Molecular formula: C₁₇H₁₆ClN₅O₃S₂.
- Key differences: Methyl group at the 4-position of triazole (vs. cyclopentyl in the target compound) and a sulfonamide-terminated acetamide.
Analog 2 :
- Triazole substituents: 5-(4-chlorophenyl), 4-(pyrrolyl).
- Acetamide group: N-(2-ethoxyphenyl).
- Molecular formula: C₂₂H₂₀ClN₅O₂S.
- The ethoxyphenyl group may confer metabolic resistance compared to cyanocyclopentyl .
Functional Group Variations
¹Calculated based on molecular formula.
Chlorophenyl Positional Isomerism
- The target compound’s 2-chlorophenyl group may induce steric hindrance or electronic effects distinct from the 4-chlorophenyl isomer in Analog 2. Meta-substitution (e.g., 3,4-dichlorophenyl in ) is associated with altered conformational dynamics in acetamide derivatives, as seen in crystallographic studies .
Crystallographic and Conformational Insights
- highlights that N-substituted acetamides exhibit conformational diversity due to rotational flexibility around the amide bond. For example, dihedral angles between aromatic rings and amide planes range from 44.5° to 77.5°, influencing packing efficiency and intermolecular interactions (e.g., hydrogen bonding) . The target compound’s cyanocyclopentyl group may restrict rotation, favoring specific bioactive conformations.
Q & A
Basic Question: What are the recommended synthesis strategies for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. Key steps include:
- Cyclization : Use of hydrazine derivatives with carbon disulfide or thiourea precursors to form the triazole ring .
- Substituent Introduction : Electrophilic substitution or nucleophilic aromatic displacement to attach the 2-chlorophenyl and cyclopentyl groups .
- Sulfanyl Acetamide Coupling : Thiol-alkylation or Mitsunobu reactions to link the sulfanylacetamide moiety to the triazole core .
Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Basic Question: What characterization techniques are essential for verifying its structure and purity?
Answer:
A combination of spectroscopic and analytical methods is required:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., cyclopentyl group conformation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C≡N stretch at ~2200 cm from the cyanocyclopentyl group) .
- X-ray Crystallography : For definitive structural confirmation, particularly for sterically hindered regions like the cyclopentyl substituent .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?
Answer:
SAR studies should systematically modify substituents and evaluate biological outcomes:
- Variable Substituents : Synthesize analogs with substituted phenyl groups (e.g., 4-chloro vs. 2-chloro) or alternative heterocycles (e.g., pyridinyl instead of cyclopentyl) .
- Functional Group Swaps : Replace the cyanocyclopentyl group with carbamate or urea moieties to assess hydrogen-bonding effects .
- Bioassays : Test analogs in in vitro models (e.g., enzyme inhibition assays for kinase targets) and correlate activity with structural features .
Advanced Question: What strategies optimize reaction yields and purity during synthesis?
Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while toluene minimizes side reactions during coupling .
- Catalyst Use : Transition-metal catalysts (e.g., CuI for Ullmann-type couplings) improve regioselectivity in triazole functionalization .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry) and reduce trial-and-error approaches .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Contradictions (e.g., variable IC values across studies) require:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
- Orthogonal Assays : Validate activity using multiple methods (e.g., fluorescence polarization and surface plasmon resonance for binding affinity) .
- Computational Validation : Molecular dynamics simulations to assess target binding under differing experimental conditions .
Advanced Question: How can computational modeling guide its therapeutic target identification?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict interactions with kinases or GPCRs, focusing on the triazole and sulfanyl groups as key pharmacophores .
- ADMET Prediction : Tools like SwissADME to evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk from the cyanocyclopentyl group) .
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for derivatization .
Advanced Question: What methods explore the impact of heterocyclic modifications on stability?
Answer:
- Ring Substitution : Synthesize analogs with pyrazole or imidazole cores instead of triazole to compare thermal and oxidative stability .
- Accelerated Stability Testing : Expose compounds to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
- Spectroscopic Tracking : Use F NMR (if fluorinated analogs are made) to detect decomposition intermediates .
Advanced Question: How can researchers validate its mechanism of action with orthogonal methods?
Answer:
- CRISPR Knockout Models : Eliminate putative targets (e.g., specific kinases) in cell lines and assess loss of compound efficacy .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target engagement .
- Chemical Proteomics : Use photoaffinity probes derived from the compound to identify interacting proteins in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
